
2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
説明
2-Thiopheneethylamine, a compound with a similar structure, is an aromatic amine. It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .
Synthesis Analysis
While specific synthesis methods for “2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine” are not available, similar compounds like Schiff bases derived from 2-(piperidin-4-yl)ethanamine have been prepared in high yields .Molecular Structure Analysis
The molecular structure of a compound can be deduced by various spectroscopic methods such as 1H and 13C NMR, FTIR, UV-Vis, MS, EA, EDS, and TG-derived physical measurements .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the refractive index, boiling point, and density of 2-Thiopheneethylamine have been determined .科学的研究の応用
Pancreatic Lipase Inhibitors
Compounds similar to “2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine” have been used in the synthesis of Schiff bases, which act as novel pancreatic lipase inhibitors . These inhibitors can be used in the treatment of obesity.
Antioxidant Activity
These compounds have shown good antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibacterial Activity
The Schiff bases derived from these compounds have demonstrated antibacterial activity . This suggests potential use in the development of new antibacterial agents.
Molecular Docking Investigations
The compounds have been used in molecular docking investigations . Molecular docking is a key tool in structural molecular biology and computer-assisted drug design.
Electrochemical Biosensors
Compounds similar to “2-(5-thiophen-2-yl)-1H-pyrazol-4-yl)ethanamine” have been used in the development of conducting polymer-based electrochemical biosensors . These biosensors have applications in medical diagnostics, food quality control, and environmental monitoring.
Glucose Analysis
The compounds have been used in the development of biosensors for glucose analysis . This has potential applications in the management of diabetes.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(5-thiophen-2-yl-1H-pyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c10-4-3-7-6-11-12-9(7)8-2-1-5-13-8/h1-2,5-6H,3-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAHVEROBUWVGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





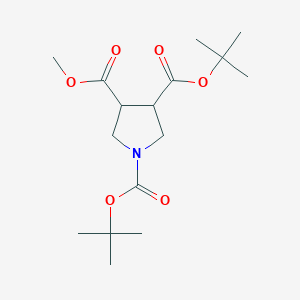
![(3S,7R,8AS)-3-cyclohexyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1464225.png)
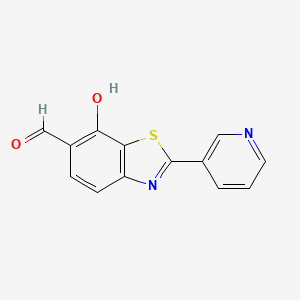
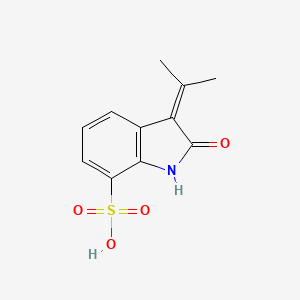
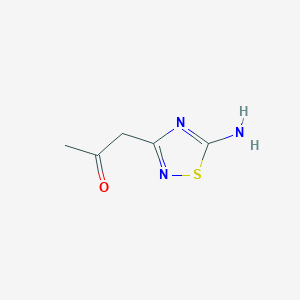


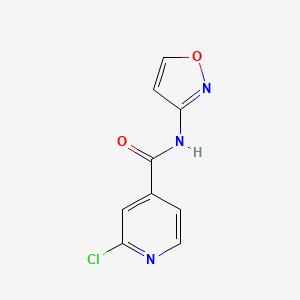
![[(2R)-4-(3-Chlorobenzyl)piperazinyl]methanol](/img/structure/B1464236.png)

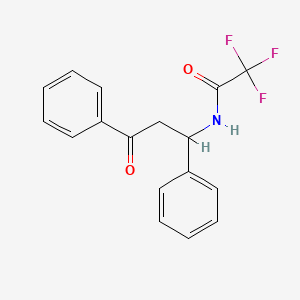
![[(2R,5S)-1-(3-Chlorobenzyl)-5-isobutylpiperazinyl]methanol](/img/structure/B1464241.png)